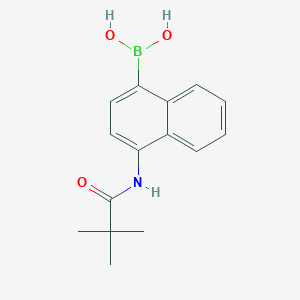
(4-Pivalamidonaphthalen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pivalamidonaphthalen-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a naphthalene ring, which is further substituted with a pivalamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pivalamidonaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivativeThis reaction involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Pivalamidonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(4-Pivalamidonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (4-Pivalamidonaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate ester, which then undergoes transmetalation to form a new carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical transformations .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
4-Bromonaphthalen-1-ylboronic Acid: Similar structure but with a bromine substituent instead of a pivalamido group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a pivalamido group.
Uniqueness: (4-Pivalamidonaphthalen-1-yl)boronic acid is unique due to the presence of the pivalamido group, which can influence its reactivity and interactions in chemical reactions. This compound’s structure allows for specific applications in organic synthesis and materials science that may not be achievable with simpler boronic acids.
Propriétés
Numéro CAS |
182344-17-8 |
|---|---|
Formule moléculaire |
C15H18BNO3 |
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
[4-(2,2-dimethylpropanoylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO3/c1-15(2,3)14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) |
Clé InChI |
FJJQBKHCEWLWIA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C2=CC=CC=C12)NC(=O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


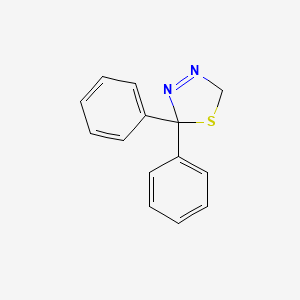

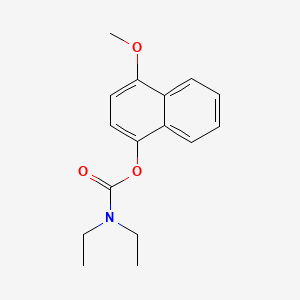



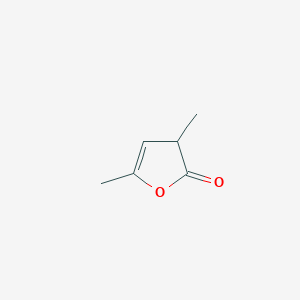

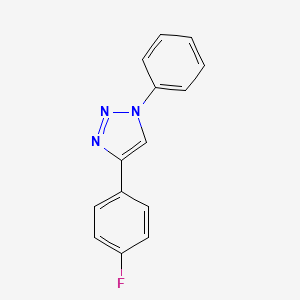
![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
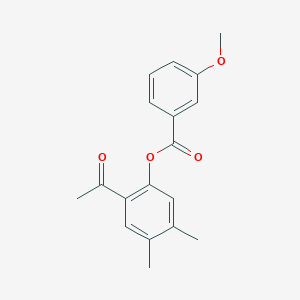
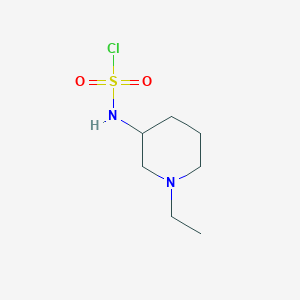
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
